molecular formula C19H40NO5P B14559336 Ethyl [bis(octyloxy)phosphoryl]carbamate CAS No. 61670-37-9

Ethyl [bis(octyloxy)phosphoryl]carbamate

Cat. No.: B14559336
CAS No.: 61670-37-9
M. Wt: 393.5 g/mol
InChI Key: ZIETUUKLSTXFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [bis(octyloxy)phosphoryl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is known for its unique structural features, which include an ethyl group, bis(octyloxy)phosphoryl moiety, and a carbamate group. These structural elements contribute to its diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl [bis(octyloxy)phosphoryl]carbamate typically involves the reaction of ethyl carbamate with bis(octyloxy)phosphoryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the reactants and products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Ethyl [bis(octyloxy)phosphoryl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed:

    Oxidation: Formation of phosphoric acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates with different alkyl or aryl groups.

Scientific Research Applications

Ethyl [bis(octyloxy)phosphoryl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential effects on enzyme activity and protein interactions.

    Medicine: Investigated for its potential use as a drug delivery agent and in the development of pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of ethyl [bis(octyloxy)phosphoryl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bis(octyloxy)phosphoryl moiety can interact with hydrophobic regions of proteins, affecting their structure and function. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Ethyl carbamate: A simpler carbamate with similar ester functionality.

    Bis(octyloxy)phosphoryl chloride: A precursor used in the synthesis of ethyl [bis(octyloxy)phosphoryl]carbamate.

    Methyl carbamate: Another carbamate with a methyl group instead of an ethyl group.

Uniqueness: this compound is unique due to its combination of an ethyl group, bis(octyloxy)phosphoryl moiety, and carbamate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

61670-37-9

Molecular Formula

C19H40NO5P

Molecular Weight

393.5 g/mol

IUPAC Name

ethyl N-dioctoxyphosphorylcarbamate

InChI

InChI=1S/C19H40NO5P/c1-4-7-9-11-13-15-17-24-26(22,20-19(21)23-6-3)25-18-16-14-12-10-8-5-2/h4-18H2,1-3H3,(H,20,21,22)

InChI Key

ZIETUUKLSTXFOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOP(=O)(NC(=O)OCC)OCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.